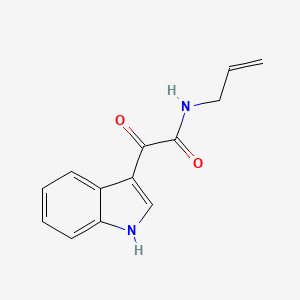

N-allyl-2-(1H-indol-3-yl)-2-oxoacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-indol-3-yl)-2-oxo-N-prop-2-enylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-2-7-14-13(17)12(16)10-8-15-11-6-4-3-5-9(10)11/h2-6,8,15H,1,7H2,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZHLHGHNERAFQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C(=O)C1=CNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of N Allyl 2 1h Indol 3 Yl 2 Oxoacetamide and Analogues

Influence of the N-Allyl Group on Biological Efficacy and Selectivity

The nature of the substituent on the amide nitrogen of the indole-3-glyoxylamide (B122210) core plays a critical role in modulating biological activity. Studies on related series of compounds have demonstrated that the size and lipophilicity of this group are key determinants of efficacy. For instance, in a series of potent TSPO ligands based on the indole-3-glyoxylamide scaffold, a primary requirement for high efficacy was the presence of at least one N-alkyl group on the amide nitrogen with a carbon count in the range of one to three. nih.gov The N-allyl group, with its three carbon atoms, fits within this optimal range.

While direct studies focusing exclusively on the N-allyl variant are not extensively detailed in the literature, broader SAR analyses of N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives provide valuable insights. In this series, replacing a simple N-cyclopropyl group (which exhibited low cytotoxicity) with larger, more complex aryl groups led to a marked increase in cytotoxic activity against cancer cell lines. nih.gov For example, the introduction of an N-benzene substituent resulted in a compound with an IC₅₀ value of 17.65 ± 1.54 μM against the HeLa cell line. nih.gov This suggests that the substituent on the amide nitrogen interacts with a specific binding pocket where size, shape, and electronic properties are crucial. The allyl group, being unsaturated, introduces a region of electron density and a different conformational profile compared to a saturated propyl or cyclopropyl (B3062369) group, which could influence binding affinity and selectivity.

Elucidation of Substituent Effects on the Indole (B1671886) Ring System

Modifications to the indole ring itself, both at the N1-position and on the bicyclic aromatic system, are a cornerstone of the SAR for this class of compounds.

The indole N-H group is a critical functional moiety, capable of acting as a hydrogen bond donor to anchor the ligand to its biological target. nih.gov The importance of this interaction has been highlighted in studies of indolylglyoxylamides targeting the central benzodiazepine (B76468) receptor. nih.gov However, in other contexts, substitution at the N1 position can be advantageous.

Targeted functionalization at the N1-position is a common strategy to improve physicochemical properties, such as solubility, and to explore new binding interactions. nih.gov For example, in a series of indibulin (B1671871) analogues developed as tubulin polymerization inhibitors, substitution at the N1 position of the indole with aliphatic groups was explored to enhance aqueous solubility. researchgate.net Specifically, analogues with N-CH₂CH₂OCH₃ and N-CH(CH₃)CH₂OCH₃ substitutions not only showed improved solubility but also exhibited higher cytotoxicity than the parent N1-unsubstituted compound. researchgate.net These modifications can also be used to introduce fluorine atoms for applications in positron emission tomography (PET) imaging, as demonstrated in the development of cannabinoid receptor type 2 (CB2) ligands. nih.gov

The following table summarizes the impact of N1-substitutions on the properties of indole-3-glyoxylamide analogues.

| N1-Substituent | Parent Compound | Observed Effect | Reference |

| -CH₂CH₂OCH₃ | Indibulin | Improved solubility, higher cytotoxicity | researchgate.net |

| -CH(CH₃)CH₂OCH₃ | Indibulin | Improved solubility, higher cytotoxicity | researchgate.net |

| Fluoroalkyl chains | CB2 Ligand Scaffold | Maintained or improved binding affinity for CB2 receptor | nih.gov |

Substitution on the benzene (B151609) portion of the indole ring can significantly impact activity and toxicity. The introduction of a bromine atom at the 5-position of the indole ring in one series of compounds led to an increase in toxicity without a corresponding beneficial effect on activity. nih.gov

Conversely, the introduction of larger aromatic or heteroaromatic groups can be favorable. In a series of potent CB2 ligands, the parent scaffold was a 5-(furan-2-yl)-1-pentyl-1H-indole derivative, highlighting the positive contribution of a heteroaromatic substituent at this position. nih.gov The synthesis of various unsymmetrical 3,3'-diindolylmethanes has shown that the indole ring can be substituted with both electron-donating (e.g., methoxy) and electron-withdrawing groups, leading to a wide range of derivatives with potential biological activity. nih.gov The replacement of aryl rings with different heterocyclic moieties has also been investigated as a strategy to increase water solubility and potentially improve pharmacological and pharmacokinetic profiles. nih.gov

The table below illustrates the effects of various substitutions on the indole ring.

| Position | Substituent | Observed Effect | Reference |

| 5 | Bromine | Increased toxicity without significant impact on activity | nih.gov |

| 5 | Furan-2-yl | Part of a highly potent and selective CB2 ligand scaffold | nih.gov |

| 5 | Methoxy | Used in precursors for potent diindolylmethane derivatives | nih.gov |

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional shape of N-allyl-2-(1H-indol-3-yl)-2-oxoacetamide and its analogues is dictated by the rotational freedom around several single bonds and the potential for intramolecular interactions. This conformation is critical for how the molecule fits into the binding site of its biological target.

Hydrogen bonding plays a profound role in defining the solid-state conformation of indole-3-glyoxylamides. nih.govnih.gov While X-ray crystallography of 2-(1H-indol-3-yl)-2-oxoacetamide reveals an elaborate network of intermolecular N-H···O hydrogen bonds that create a rigid, ladder-like structure, the potential for intramolecular hydrogen bonding is also a key consideration for the molecule's conformation in solution and at the receptor site. nih.govnih.gov

An intramolecular hydrogen bond could potentially form between the N-H of the indole ring and the adjacent carbonyl oxygen (C9=O1). Such an interaction would restrict the rotation around the C3-C9 bond, leading to a more planar and rigid conformation. The formation of intramolecular hydrogen bonds can be highly favorable for drug molecules as it masks polar groups, reducing the desolvation penalty required for crossing biological membranes and potentially increasing permeability. rsc.org The indole N-H is known to be a crucial hydrogen bond donor for anchoring derivatives to specific target proteins, and its orientation, influenced by intramolecular forces, is therefore critical to biological activity. nih.gov

In 2-(1H-indol-3-yl)-2-oxoacetamide, the O1—C9—C10—O2 torsion angle is -149.3°, representing a trans-oid orientation that deviates from perfect anti-planarity. nih.govnih.gov In the N,N-dimethyl analogue, this torsion angle is -88.55°, indicating a much more twisted conformation. nih.govnih.gov This difference highlights the significant conformational flexibility of the linker. The deviation from a planar 180° is attributed to repulsive interactions between the nonbonded electron pairs on the oxygen atoms. nih.gov The extensive intermolecular hydrogen bonding network in the unsubstituted acetamide (B32628) derivative introduces a greater degree of rigidity compared to its N,N-dimethyl counterpart. nih.govnih.gov This inherent flexibility, coupled with the potential for hydrogen bonding, allows the oxoacetamide linker to adopt different conformations to best fit the steric and electronic environment of a given receptor binding site.

The following table presents key conformational data for the oxoacetamide linker in related structures.

| Compound | O1—C9—C10—O2 Torsion Angle | C9—C10 Bond Distance (Å) | Key Feature | Reference |

| 2-(1H-indol-3-yl)-2-oxoacetamide | -149.3 (3)° | 1.528 (4) | Extensive intermolecular H-bonding | nih.govnih.gov |

| 2-(1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide | -88.55 (15)° | 1.5298 (17) | Simpler H-bonding, more twisted | nih.govnih.gov |

Development of Pharmacophore Models for Indole-3-Glyoxylamide Ligands

Pharmacophore modeling is a cornerstone in computational chemistry and drug design, utilized to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model does not represent a real molecule or a real association of functional groups but rather an abstract concept that encapsulates the common molecular interaction capacities of a set of compounds towards a target receptor. These models are crucial in virtual screening for the discovery of new lead compounds and in guiding the optimization of existing ones. For the indole-3-glyoxylamide scaffold, which is recognized as a "privileged structure" in medicinal chemistry, several pharmacophore models have been developed to rationalize the structure-activity relationships (SAR) of its analogues and to design new ligands with improved affinity and selectivity for various biological targets. nih.govnih.gov

One of the prominent applications of pharmacophore modeling for this class of compounds has been in the development of ligands for the benzodiazepine receptor (BzR). Researchers have rationalized the structure-affinity relationships of various BzR ligands through a detailed pharmacophore/topological receptor model. nih.gov This model was constructed to define the key interaction points within the receptor's binding site. researchgate.net The essential features of this model are detailed below.

Table 1: Features of the Pharmacophore/Topological Model for Indole-3-Glyoxylamide BzR Ligands

| Feature Type | Feature Code | Description |

|---|---|---|

| Hydrogen Bond Acceptor | A2 | A site capable of accepting a hydrogen bond from the receptor. |

| Hydrogen Bond Donors | H1, H2 | Sites on the ligand that can donate a hydrogen bond to the receptor. |

| Lipophilic Pockets | L1, L2, L3, LDi | Hydrophobic regions within the receptor that accommodate lipophilic parts of the ligand. |

This table is based on the pharmacophore model developed by Cook's research group as described in multiple sources. nih.govresearchgate.net

This model has been instrumental in explaining the binding modes of N-(benzyl)indol-3-ylglyoxylamide derivatives, which have shown a preference for the α1-subtype of the BzR. nih.govresearchgate.net The model proposes that different substitution patterns on the ligand can lead to distinct binding modes (A and B), influencing the ligand's affinity and subtype selectivity. researchgate.net For instance, the interaction of different substituents with the various lipophilic pockets (L1, L2, L3, and LDi) is a key determinant of the observed biological activity. researchgate.net

Similarly, a pharmacophore model was developed to explain the SAR of N,N-dialkyl-2-phenylindol-3-ylglyoxylamides (PIGAs), a class of indole-3-glyoxylamides that act as ligands for the translocator protein (TSPO). nih.gov This model highlights a different set of interactions crucial for binding to this specific target.

Table 2: Features of the Pharmacophore Model for PIGA-type TSPO Ligands

| Feature Type | Feature Code | Description |

|---|---|---|

| Lipophilic Clefts | L1, L3, L4 | Hydrophobic pockets in the TSPO binding site that interact with the ligand. |

This model rationalizes the SAR for N,N-dialkyl-2-phenylindol-3-ylglyoxylamides. nih.gov

According to this model, the key interactions for high affinity include:

A hydrogen bond formed between the amide carbonyl group of the glyoxylamide moiety and the H1 site of the receptor. nih.gov

Lipophilic interactions between two hydrophobic groups on the amide nitrogen (R1 and R2) and the L3 and/or L4 clefts. nih.gov

A π-stacking interaction between a 2-phenyl group on the indole ring and the L1 pocket. nih.gov

The versatility of the indole-3-glyoxylamide scaffold means that it can be adapted to fit the binding sites of diverse biological targets. Consequently, the development of these pharmacophore models represents a powerful strategy in medicinal chemistry. nih.govajprd.com By understanding the key three-dimensional features required for molecular recognition at a specific receptor, chemists can rationally design novel derivatives, such as this compound and its analogues, with potentially enhanced therapeutic properties. nih.govajprd.com

An extensive search for scientific literature concerning the specific compound This compound reveals a significant lack of published data regarding its direct biological activity and molecular mechanisms of action. Research in this area has predominantly focused on the broader class of indole-3-glyoxylamides or specific derivatives with different N-substituents, rather than the N-allyl variant.

Therefore, it is not possible to provide a detailed, scientifically accurate article that adheres to the requested outline for this specific compound. The strict focus on "this compound" and the exclusion of data from related analogues prevents the generation of content for the specified sections.

There is no available information in the reviewed scientific literature detailing the following for this compound:

Characterization of Specific Receptor Binding Profiles: No studies were found that characterized the binding affinity or interaction of this specific compound with the Cannabinoid Receptor Type 2 (CB2) or any other G-Protein Coupled Receptors (GPCRs). While other indole-3-oxoacetamides have been identified as potent CB2 ligands, this activity has not been documented for the N-allyl derivative. nih.govjohnshopkins.edu

Enzyme Inhibition and Modulation Studies: There is no evidence of studies investigating the effect of this compound on tubulin polymerization. The potential of indole-3-glyoxylamides as tubulin polymerization inhibitors has been explored with other derivatives, but not this specific molecule. rsc.org Similarly, no data exists regarding its activity on other enzyme targets.

Modulation of Intracellular Signaling Pathways: The impact of this compound on any intracellular signaling pathways has not been reported. Research on other complex N-substituted 2-(indol-3-yl)-2-oxoacetamide derivatives has shown induction of apoptosis through caspase activation, but these findings cannot be directly attributed to the N-allyl compound. mdpi.comnih.gov

Due to the absence of specific research on this compound, generating the requested article with thorough, informative, and scientifically accurate content for each specified subsection is not feasible. To do so would require speculation or the inclusion of data from structurally different compounds, which is explicitly prohibited by the instructions.

Molecular Mechanisms of Action and Biological Target Identification

DNA and Protein Interaction Studies

Currently, there are no published research findings or data available from studies investigating the direct interaction of N-allyl-2-(1H-indol-3-yl)-2-oxoacetamide with DNA or specific proteins. The scientific community has not yet explored whether this compound binds to DNA, intercalates, or causes any structural changes. Similarly, there is a lack of proteomics-based studies or specific binding assays to identify protein targets.

Research on analogous compounds, such as certain N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives, has shown that their biological effects, like inducing apoptosis in cancer cells, are mediated through interactions with key cellular proteins such as caspases and poly ADP-ribose polymerase (PARP). mdpi.comnih.gov Other related indol-3-yl-oxoacetamides have been identified as ligands for specific protein targets like the cannabinoid receptor type 2 (CB2). nih.govnih.gov However, it is crucial to note that these findings are not directly applicable to this compound, as small changes in chemical structure can lead to vastly different biological activities and molecular interactions.

Without dedicated research on the title compound, any discussion of its potential DNA or protein interactions would be purely speculative and scientifically unsubstantiated. As such, no data tables or detailed research findings on this specific topic can be provided.

Computational Chemistry and in Silico Modeling of N Allyl 2 1h Indol 3 Yl 2 Oxoacetamide

Molecular Docking Simulations for Target Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets. For the indole-3-glyoxylamide (B122210) scaffold, molecular docking has been instrumental in identifying and optimizing inhibitors for various targets, particularly in cancer and antimicrobial research.

Research on related indole-3-glyoxylamide derivatives has demonstrated their potential to bind to a range of biological targets. For instance, docking studies have been successfully employed to understand the interaction of these compounds with the colchicine (B1669291) binding site of tubulin, highlighting key hydrogen bonds formed by the glyoxylamide moiety that are crucial for inhibitory activity. nih.gov Other studies have used molecular modeling to investigate the interaction of indole-3-glyoxylamide hybrids with DNA and topoisomerase II (TopoII), revealing that the glyoxylamide portion is critical for forming hydrogen bonds with DNA. mdpi.comnih.gov

For N-allyl-2-(1H-indol-3-yl)-2-oxoacetamide, a typical molecular docking workflow would involve:

Target Identification: Potential protein targets would be identified based on the known pharmacology of similar indole (B1671886) derivatives. Targets could include tubulin, various kinases, or DNA-interacting proteins.

Preparation of Structures: High-resolution 3D structures of the selected protein targets would be obtained from databases like the Protein Data Bank (PDB). The structure of this compound would be built and optimized using molecular mechanics force fields.

Docking Simulation: Using software like AutoDock or Glide, the ligand would be docked into the active site of the target protein. The program would sample a large number of possible conformations and orientations of the ligand within the binding site.

Scoring and Analysis: The resulting poses would be ranked using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The best-scoring poses would be analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking involving the indole ring. nih.gov

The predicted binding affinities for various indole-3-glyoxylamide derivatives against different targets often fall within the micromolar to nanomolar range, indicating potent activity.

| Derivative Class | Target Protein | Predicted Interaction | Key Moieties |

| Thiazole-Indole-3-Glyoxylamides | Tubulin (Colchicine Site) | Hydrogen bonds with active site residues. nih.gov | Glyoxylamide |

| β-Carboline-Indole-3-Glyoxylamides | DNA-TopoII Complex | Hydrogen bond with DNA. mdpi.comnih.gov | Glyoxylamide |

| Substituted Bis-indoles | TopoII, Dihydrofolate Reductase | Key interactions with enzyme active sites. nih.gov | Glyoxylamide |

| N-(benzyl)indol-3-ylglyoxylamides | Benzodiazepine (B76468) Receptor (BzR) | Hydrogen bond from indole N-H. nih.govnih.gov | Indole N-H |

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to analyze the electronic properties of a molecule, including its charge distribution, molecular orbitals, and electrostatic potential. nih.govresearchgate.net These properties are fundamental to understanding a molecule's reactivity and its ability to interact with biological targets. The indole nucleus itself is a key chromophore and its electronic properties are significantly influenced by substituents. nih.gov

For this compound, quantum chemical calculations would provide insights into:

Molecular Electrostatic Potential (MEP): The MEP map would reveal the electron-rich and electron-poor regions of the molecule. The oxygen atoms of the glyoxylamide moiety and the nitrogen of the indole ring are expected to be key electronegative regions, capable of acting as hydrogen bond acceptors. researchgate.net The indole N-H proton is slightly acidic and can act as a hydrogen bond donor. mdpi.com

Frontier Molecular Orbitals (HOMO/LUMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the molecule's chemical reactivity and kinetic stability. The energy gap between HOMO and LUMO is an important parameter for predicting molecular reactivity.

Partial Atomic Charges: Calculating the partial charges on each atom would help quantify the polarity of different bonds and predict which atoms are likely to engage in electrostatic interactions with a receptor.

Studies on the indole chromophore show that substituents can cause a bathochromic shift (a shift to longer wavelengths) in its absorption spectrum, indicating an alteration of its electronic states. nih.gov DFT has been used to calculate the vibrational frequencies and optimized geometries of indole derivatives, with results showing good agreement with experimental data. researchgate.net Such analyses for this compound would precisely map its electronic features, aiding in the prediction of its binding characteristics.

| Property | Significance in Drug Design | Predicted Feature for this compound |

| Molecular Electrostatic Potential (MEP) | Identifies sites for electrostatic interactions and H-bonding. | Negative potential around carbonyl oxygens; positive potential around indole N-H. |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. | Provides a quantitative measure of the molecule's reactivity profile. |

| Partial Atomic Charges | Quantifies polarity and electrostatic interaction strength. | Highlights the charge distribution across the indole and glyoxylamide moieties. |

| Dipole Moment | Influences solubility and membrane permeability. | Predicts the overall polarity of the molecule. |

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability

Molecular dynamics (MD) simulations provide a dynamic view of a ligand-receptor complex, allowing researchers to assess its stability and flexibility over time. Unlike static docking, MD simulations can reveal changes in protein conformation, the role of water molecules in the binding site, and the persistence of key intermolecular interactions.

For a complex of this compound with a target protein (identified through docking), an MD simulation would typically run for hundreds of nanoseconds. Key analyses would include:

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different parts of the protein, showing which residues are most affected by ligand binding.

Interaction Analysis: The simulation trajectory would be analyzed to determine the percentage of time specific hydrogen bonds or other interactions are maintained, providing a measure of their strength and importance.

An enhanced sampling MD simulation was used to study the difference in residence time (RT) for two different phenylindolylglyoxylamide (PIGA) ligands at the translocator protein (TSPO). nih.gov The study revealed that the ligand with a longer residence time formed more stable interactions within the binding pocket. Such simulations could be crucial for this compound to predict not just its binding affinity, but also its kinetic profile, which can be a better correlate of in vivo efficacy.

De Novo Drug Design Strategies Based on Indole-3-Glyoxylamide Scaffolds

De novo drug design involves the computational creation of novel molecular structures with desired properties, often by assembling smaller fragments within the constraints of a target's binding site. The indole-3-glyoxylamide scaffold is an excellent starting point for such strategies due to its "privileged" nature and synthetic accessibility. mdpi.comresearchgate.net

A de novo design strategy utilizing this scaffold might involve:

Scaffold Placement: Placing the core indole-3-glyoxylamide structure into a target's active site as an anchor.

Fragment Growing: Computationally "growing" new functional groups from specific points on the scaffold (e.g., the indole nitrogen, the terminal amide nitrogen, or positions on the indole ring) to fill unoccupied pockets in the binding site and form new favorable interactions.

Fragment Linking: Using the scaffold as one of several fragments that are then linked together by the algorithm to create a novel, larger molecule.

This approach allows for the exploration of vast chemical space to generate entirely new chemotypes that retain the key binding features of the parent scaffold. duke.edu The synthetic versatility of the indole nucleus makes it particularly suitable for this approach, as the computationally designed molecules can often be readily synthesized. mdpi.com

Virtual Screening Approaches for Novel Indole-3-Glyoxylamide Chemotypes

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. mdpi.com Given the proven bioactivity of the indole-3-glyoxylamide scaffold, it can be used as a query in similarity-based searches or as a template for pharmacophore modeling.

A notable example involved a structure-based virtual screening to discover new tubulin inhibitors. ajprd.com A library of approximately 100,000 drug-like compounds was screened against the colchicine binding pocket of tubulin, leading to the identification of 63 candidates that met specific structural and energetic criteria. ajprd.com This approach successfully identified novel indole-3-glyoxylamides as potent microtubule destabilizing agents.

A typical VS campaign for novel indole-3-glyoxylamide chemotypes might proceed as follows:

Library Preparation: A large database of commercially available or virtual compounds (numbering in the millions) is prepared.

Pharmacophore-Based Screening: A 3D pharmacophore model is created based on the key features of a known active indole-3-glyoxylamide (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic features). The library is then filtered to find molecules that match this pharmacophore.

Docking-Based Screening: The hits from the initial screen are then docked into the target's active site. The top-scoring compounds are selected for further analysis.

Hit Selection: The final set of hits is visually inspected and prioritized for acquisition and biological testing.

This hierarchical approach efficiently narrows down vast chemical libraries to a manageable number of promising candidates, accelerating the discovery of new bioactive molecules based on the indole-3-glyoxylamide framework. ajprd.com

Advanced Research on N Allyl 2 1h Indol 3 Yl 2 Oxoacetamide Derivatives and Analogues

Synthesis of Structurally Diversified Indole-3-Glyoxylamide (B122210) Libraries

The generation of structurally diverse libraries of indole-3-glyoxylamides is crucial for exploring their therapeutic potential. A primary and straightforward method for this is a one-pot, two-step synthesis. nih.gov This process begins with the acylation of the indole (B1671886) ring at the 3-position using oxalyl chloride. The resulting reactive indol-3-ylglyoxylyl chloride intermediate is then immediately treated with a diverse range of primary or secondary amines to yield the corresponding glyoxylamide derivatives. acs.org

The choice of solvent can be critical to the success of these syntheses. While tetrahydrofuran (B95107) (THF) is commonly used, dimethylformamide (DMF) has been shown to be advantageous when working with less soluble components, such as polar amino acids, as it allows for better solubilization and higher reaction yields. nih.gov Purification of the final products is typically achieved through standard laboratory techniques such as recrystallization, column chromatography, or preparative reversed-phase high-performance liquid chromatography (RP HPLC). nih.gov

To achieve even greater structural diversity from simple starting materials, multicomponent reactions (MCRs) have been employed. MCRs are powerful one-pot reactions where three or more reactants combine to form a single product that incorporates substantial portions of each starting material. The Ugi reaction is a notable example of an MCR used to generate peptide-like structures, and it has been applied to the synthesis of complex indole derivatives. nih.gov These advanced synthetic strategies enable the rapid assembly of large and diverse libraries of indole-3-glyoxylamides for high-throughput screening and drug discovery campaigns.

Table 1: Comparison of Synthetic Methodologies for Indole-3-Glyoxylamide Libraries

| Methodology | Description | Advantages | Common Solvents | Purification |

|---|---|---|---|---|

| One-Pot, Two-Step Synthesis | Acylation of indole with oxalyl chloride, followed by amidation with various amines. | Straightforward, relatively high-yielding, widely applicable. | THF, Ether, DMF | Recrystallization, Column Chromatography, RP HPLC |

| Multicomponent Reactions (e.g., Ugi) | Combination of three or more starting materials in a single reaction vessel to generate complex products. | High efficiency, atom economy, rapid generation of diversity. | Methanol, Ethanol (B145695) | Column Chromatography, HPLC |

Bioconjugation Strategies for N-allyl-2-(1H-indol-3-yl)-2-oxoacetamide

The N-allyl group of this compound serves as a versatile chemical handle for bioconjugation, enabling the attachment of the molecule to biomolecules such as proteins or nucleic acids. This is particularly useful for target identification, validation, and elucidating mechanisms of action. One of the most effective methods for conjugating allyl-containing molecules is the thiol-ene reaction. mdpi.comwikipedia.org

The thiol-ene reaction is a type of "click chemistry," characterized by high yields, stereoselectivity, and mild reaction conditions. wikipedia.orgnih.gov It involves the radical-mediated addition of a thiol group (from a cysteine residue in a protein, for example) across the allyl double bond. rsc.org This reaction can be initiated by UV light or a radical initiator and often proceeds efficiently in aqueous, biocompatible conditions, making it ideal for modifying sensitive biomolecules. nih.govrsc.org

Another prominent click chemistry reaction, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has been utilized to synthesize complex indole-3-glyoxamide derivatives, such as 1,2,3-triazole tethered analogues. nih.govorganic-chemistry.org While this application is for synthesis rather than direct bioconjugation of a pre-existing molecule, it highlights the modularity and robustness of click chemistry in functionalizing the indole-3-glyoxylamide scaffold. These strategies allow researchers to covalently link this compound to biological systems for further study.

Table 2: Bioconjugation Reactions Applicable to the N-allyl Group

| Reaction | Description | Key Features |

|---|---|---|

| Thiol-Ene Reaction | Radical-mediated addition of a thiol (e.g., from a cysteine residue) to the allyl group's double bond. | "Click chemistry" reaction; High efficiency and yield; Biocompatible conditions (aqueous, mild); Forms a stable thioether linkage. wikipedia.orgnih.gov |

| Azide-Alkyne Cycloaddition (Synthetic Analogue) | Copper-catalyzed reaction between an azide and a terminal alkyne to form a triazole ring. | Used to synthesize complex derivatives of the core scaffold. nih.gov |

Development of Molecular Probes for Biological System Investigations

The intrinsic properties of the indole nucleus make the indole-3-glyoxylamide scaffold an excellent foundation for the development of molecular probes to investigate biological systems. These probes are designed to interact with specific cellular components or respond to changes in the cellular environment, often producing a detectable signal, such as fluorescence. mdpi.com

Fluorescent Probes: Indole derivatives are known to exhibit strong fluorescence emission in solution. mdpi.com By modifying the indole-3-glyoxylamide structure, for example by incorporating donor-π-acceptor (D-π-A) systems, researchers can create probes with specific photophysical properties. nih.gov These fluorescent probes can be designed to detect specific analytes, such as reactive oxygen species (e.g., H₂O₂), or to respond to changes in environmental conditions like pH. nih.govnih.gov Such tools are invaluable for real-time imaging of cellular processes and for applications in diagnostics.

Photoaffinity Labeling Probes: To identify the specific protein targets of a bioactive molecule, photoaffinity labeling (PAL) can be employed. nih.gov This technique involves modifying the indole-3-glyoxylamide scaffold with a photoreactive group, such as an azide. The resulting probe can then be introduced to a biological system where it binds to its target protein. Upon irradiation with UV light, the photoreactive group forms a highly reactive species that creates a covalent bond with the target protein, permanently "labeling" it. nih.gov Subsequent proteomic analysis can then identify the labeled protein, thereby elucidating the molecular target of the original compound.

Table 3: Types of Molecular Probes Based on the Indole-3-Glyoxylamide Scaffold

| Probe Type | Principle of Operation | Application |

|---|---|---|

| Fluorescent Probes | The molecule is chemically modified to emit light upon excitation. The signal can be designed to turn "on" or "off" in the presence of a specific analyte or environmental change. | Real-time detection of ions and small molecules (e.g., H₂O₂, pH), bioimaging in living cells and organisms. nih.govnih.gov |

| Photoaffinity Labeling (PAL) Probes | A photoreactive moiety (e.g., azido group) is incorporated into the molecule. Upon UV irradiation, the probe covalently binds to its interacting protein partner. | Identification and validation of drug targets, mapping small molecule-protein interaction sites. nih.govnih.gov |

Fragment-Based Drug Discovery Utilizing the Indole-3-Glyoxylamide Motif

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds by starting with small, low-complexity molecules, or "fragments," that bind weakly to a biological target. biosolveit.de The indole-3-glyoxylamide motif is an ideal candidate for FBDD due to its status as a privileged structure, its synthetic tractability, and its presence in numerous bioactive compounds. nih.govajprd.com

The core of FBDD lies in understanding the structure-activity relationship (SAR) of a chemical series. acs.org By synthesizing and screening a library of indole-3-glyoxylamide derivatives, researchers can identify key structural features required for biological activity. For instance, studies have shown that for certain targets, activity is highly dependent on the nature of the amine used in the glyoxylamide synthesis and the substitution pattern on the indole ring. acs.org For example, in one study targeting prion disease, activity was observed only with aromatic amines, while aliphatic or benzylic amines resulted in inactive compounds. acs.org Furthermore, substitutions at the N-1 or C-2 positions of the indole ring were found to be detrimental to activity. acs.org

Once an initial fragment hit is identified, it can be optimized into a more potent lead compound through strategies like fragment growing , where chemical groups are added to the core to make additional interactions with the target, or fragment linking , where two different fragments that bind to adjacent sites on the target are connected. biosolveit.de The detailed SAR data gathered from indole-3-glyoxylamide libraries provide a roadmap for this optimization process, allowing for the rational design of more potent and selective drug candidates. nih.govacs.org

Table 4: Structure-Activity Relationship (SAR) Insights for Indole-3-Glyoxylamide Derivatives

| Structural Position | Modification | Impact on Activity (Example: Antiprion) acs.org | FBDD Implication |

|---|---|---|---|

| Glyoxylamide | Amine component (aliphatic vs. aromatic) | Aromatic amines required for activity; aliphatic amines were inactive. | Highlights a critical interaction point for fragment optimization. |

| Indole N-1 | Unsubstituted vs. Methylated | Unsubstituted preferred; methylation led to a significant decrease in potency. | Defines a key vector for potential fragment growth or modification. |

| Indole C-2 | Unsubstituted vs. Methylated | Substitution was not tolerated; resulted in complete loss of activity. | Identifies a region of the scaffold that is likely buried or sterically hindered in the binding site. |

| Amine Substituent | para-substitution on aniline | Hydrogen-bond acceptors (e.g., -OMe, -F) at the para position enhanced potency. | Provides a clear strategy for fragment growing to improve binding affinity. |

Future Research Directions and Unaddressed Questions

Exploration of Novel Therapeutic Applications Beyond Current Scope

The established biological activities of the indole-3-glyoxylamide (B122210) class, primarily as tubulin polymerization inhibitors for cancer therapy, represent only the starting point for their potential applications. ajprd.comacs.org The structural versatility of this scaffold allows for interaction with various molecular targets, suggesting that N-allyl-2-(1H-indol-3-yl)-2-oxoacetamide and related compounds could be repurposed or developed for entirely new therapeutic indications. nih.gov

Future research should systematically explore these possibilities. For instance, recent studies on other synthetic indole-3-glyoxylamides (IGAs) have shown binding affinity for α-synuclein, an amyloid protein implicated in Parkinson's disease. nih.gov This points to a potential neuroprotective role. Furthermore, derivatives have been investigated for activity against parasites like Plasmodium falciparum and viruses such as SARS-CoV-2 and the human respiratory syncytial virus (RSV). nih.govmdpi.comnih.govsemanticscholar.org Another promising avenue is the modulation of the endocannabinoid system, as some indol-3-yl-oxoacetamides have been identified as potent and selective ligands for the cannabinoid receptor type 2 (CB₂), which is involved in inflammatory and immune responses. nih.govjohnshopkins.edu A structured exploration of these and other disease areas could unlock significant new therapeutic value for this compound class.

| Potential Therapeutic Area | Rationale and Research Focus | Relevant Findings in Related Compounds |

|---|---|---|

| Neurodegenerative Diseases | Investigate binding affinity and modulation of protein aggregates, such as α-synuclein in Parkinson's disease or tau in Alzheimer's disease. | Synthetic IGAs have shown binding affinity to the amyloid protein α-synuclein. nih.gov |

| Infectious Diseases (Viral) | Screen for inhibitory activity against a broader range of viruses, focusing on viral entry, replication, or protease function. | Indole (B1671886) derivatives have been explored as potential agents against SARS-CoV-2 and human respiratory syncytial virus (RSV). nih.govmdpi.comnih.gov |

| Infectious Diseases (Parasitic) | Evaluate antiplasmodial activity against both chloroquine-sensitive and resistant strains of P. falciparum. | Some IGAs demonstrated inhibitory activities against P. falciparum. nih.gov |

| Inflammatory Disorders | Explore the potential as selective modulators of the CB₂ receptor to control inflammation without psychotropic effects. | Fluorinated indol-3-yl-oxoacetamides have been identified as potent and selective CB₂ ligands. nih.govjohnshopkins.edumdpi.com |

| Metabolic Disorders | Investigate effects on key metabolic pathways and receptors involved in conditions like diabetes and hypertension. | The broader class of indole derivatives has shown potential in managing metabolic disorders. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Indole-3-Glyoxylamide Research

The advancement of artificial intelligence (AI) and machine learning (ML) offers a transformative opportunity to accelerate research into this compound and its analogs. mdpi.com These computational tools can analyze vast and complex datasets to identify novel drug candidates, predict their biological activities, and optimize their properties, moving beyond traditional trial-and-error approaches. ajprd.commdpi.com

Specifically, generative AI models can design novel indole-3-glyoxylamide derivatives in silico with desired characteristics, such as enhanced potency, selectivity, or improved pharmacokinetic profiles. nih.gov Predictive ML algorithms can be trained on existing data to forecast structure-activity relationships (SARs), drug-protein interactions, and ADME/T (absorption, distribution, metabolism, excretion, and toxicity) properties for newly designed compounds, thereby prioritizing the most promising candidates for synthesis. nih.gov Furthermore, AI can analyze large-scale biological data to uncover new potential targets for this compound class and aid in drug repurposing efforts by identifying hidden relationships between drugs and diseases. nih.gov The integration of these technologies can significantly reduce the time and cost associated with drug discovery and development. helmholtz-hips.de

| AI/ML Application | Objective and Methodology | Potential Impact on Research |

|---|---|---|

| Generative Molecular Design | Utilize generative adversarial networks (GANs) or variational autoencoders (VAEs) to create novel indole-3-glyoxylamide structures with optimized properties. nih.gov | Rapidly expands the chemical space, leading to the discovery of more potent and selective compounds. |

| Predictive Modeling (SAR/QSPR) | Develop quantitative structure-activity/property relationship models to predict biological activity, solubility, and other key properties. | Prioritizes synthetic efforts on candidates with the highest probability of success. |

| Target Identification & Repurposing | Apply ML algorithms to analyze genomic, proteomic, and clinical data to identify new molecular targets or new indications for existing compounds. nih.gov | Uncovers novel mechanisms of action and expands the therapeutic applications of the compound class. |

| ADME/T Prediction | Use deep learning models to predict the pharmacokinetic and toxicity profiles of virtual compounds before synthesis. nih.gov | Reduces late-stage attrition of drug candidates by identifying potential liabilities early in the discovery process. |

Mechanistic Studies at the Systems Biology Level for Indole-3-Glyoxylamide Compounds

While many indole-3-glyoxylamides are known to act as microtubule-destabilizing agents, their full mechanism of action may be more complex. ajprd.comajprd.com A reductionist, single-target approach may overlook other significant cellular effects. A systems biology approach, integrating multi-omics data (genomics, proteomics, metabolomics), can provide a holistic understanding of the cellular response to treatment with compounds like this compound. acs.org

By analyzing global changes in gene expression, protein levels, and metabolite concentrations following drug exposure, researchers can map the perturbed signaling networks and identify both on-target and off-target effects. acs.org This approach is crucial for understanding the polypharmacology of the compound, predicting potential synergistic drug combinations, identifying biomarkers for patient stratification, and anticipating mechanisms of drug resistance. Leveraging high-content cellular data with machine learning can further help to define disease states and understand the causal relationships between genetic interventions and cellular phenotypes, providing a more robust foundation for translating preclinical findings. youtube.com

| Systems Biology Approach | Data Generated | Key Questions Addressed |

|---|---|---|

| Transcriptomics (RNA-Seq) | Differential gene expression profiles. | Which signaling pathways are activated or suppressed by the compound? |

| Proteomics (Mass Spectrometry) | Changes in protein abundance and post-translational modifications. | What are the direct and indirect protein targets? How does the compound affect protein complexes? |

| Metabolomics | Alterations in cellular metabolite concentrations. | How does the compound impact cellular metabolism and bioenergetics? |

| High-Content Imaging | Multiparametric analysis of cellular morphology and phenotypes. | What are the sublethal cellular effects and morphological changes induced by the compound? youtube.com |

| Computational Network Analysis | Integrated maps of molecular interactions. | What are the key nodes and hubs in the drug-response network? Can we predict resistance mechanisms or synergistic interactions? |

Development of Advanced Analytical Techniques for Indole-3-Glyoxylamide Profiling

Progress in understanding the therapeutic potential of this compound is contingent upon the availability of robust analytical methods for its detection and characterization. While standard techniques like NMR and mass spectrometry are used for structural elucidation, there is a need for more advanced and sensitive methods for profiling these compounds in complex biological systems. researchgate.net

Future work should focus on developing and validating high-sensitivity quantitative assays, such as ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS), to accurately measure compound concentrations in plasma, tissues, and cells for pharmacokinetic and pharmacodynamic studies. researchgate.netnih.gov The development of specific and rapid assays that can distinguish the parent compound from its metabolites is critical. nih.gov Furthermore, innovative techniques like cellular thermal shift assays (CETSA) or chemical proteomics could be employed to directly observe target engagement and identify protein binding partners within the cell, providing definitive evidence of the compound's mechanism of action.

| Analytical Technique | Application in Indole-3-Glyoxylamide Research | Advantage Over Conventional Methods |

|---|---|---|

| UHPLC-HRMS/MS | Quantification of the compound and its metabolites in biological matrices for pharmacokinetic studies. researchgate.net | Offers high sensitivity, specificity, and throughput for complex sample analysis. |

| High-Content Imaging & Analysis | Multiparametric assessment of cellular responses (e.g., microtubule disruption, apoptosis markers) in a high-throughput manner. acs.org | Provides quantitative, multi-dimensional data on drug effects at the single-cell level. |

| Cellular Thermal Shift Assay (CETSA) | Directly measures target engagement by observing changes in protein thermal stability upon compound binding. | Provides direct evidence of target binding in a physiological cellular context. |

| Chemical Proteomics | Identifies the full spectrum of protein interaction partners (on- and off-targets) using affinity-based probes. | Offers an unbiased, global view of the compound's interactome within the proteome. |

| Hydroxylamine-based Indole Assay (HIA) | Specific detection of unsubstituted indole moieties in biological samples, useful for certain metabolic or degradation studies. nih.gov | More specific than traditional colorimetric assays like the Kovács assay. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.